molecular formula C11H12BrNO B290436 N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide

N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide

Cat. No. B290436
M. Wt: 254.12 g/mol
InChI Key: YIPNHQMRGAFHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide, also known as Br-MPC, is a cyclopropane-containing compound that has gained attention in scientific research due to its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activation of NF-κB and MAPK signaling pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide may also modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been reported to attenuate liver fibrosis in a rat model.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential biological activities. However, the limitations of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide research include further studies on its mechanism of action, as well as its potential therapeutic applications in various diseases, such as cancer, inflammation, and fibrosis. In addition, the development of more efficient synthesis methods and the optimization of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide's pharmacokinetic properties may improve its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide is a cyclopropane-containing compound that has potential biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research on N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide may lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been synthesized using different methods, including the reaction of 4-bromo-2-methylbenzylamine with cyclopropanecarboxylic acid, followed by cyclization using triphosgene. Another method involves the use of 4-bromo-2-methylbenzyl chloride and cyclopropanecarboxamide in the presence of a base. The yield of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide using these methods has been reported to be around 50-70%.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been studied for its potential biological activities, including its anti-inflammatory, anti-cancer, and anti-fibrotic effects. In vitro studies have shown that N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been reported to attenuate liver fibrosis in a rat model.

properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C11H12BrNO/c1-7-6-9(12)4-5-10(7)13-11(14)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,13,14)

InChI Key

YIPNHQMRGAFHNI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CC2

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CC2

Origin of Product

United States

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